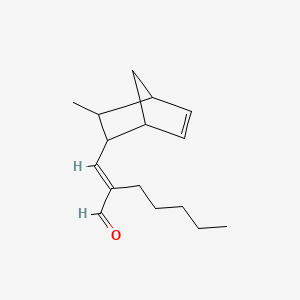

2-((3-Methylbicyclo(2.2.1)hept-5-en-2-yl)methylene)heptan-1-al

Description

Properties

CAS No. |

84041-81-6 |

|---|---|

Molecular Formula |

C16H24O |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

(2E)-2-[(3-methyl-2-bicyclo[2.2.1]hept-5-enyl)methylidene]heptanal |

InChI |

InChI=1S/C16H24O/c1-3-4-5-6-13(11-17)9-16-12(2)14-7-8-15(16)10-14/h7-9,11-12,14-16H,3-6,10H2,1-2H3/b13-9+ |

InChI Key |

XRNWTJQEOFKXPU-UKTHLTGXSA-N |

Isomeric SMILES |

CCCCC/C(=C\C1C(C2CC1C=C2)C)/C=O |

Canonical SMILES |

CCCCCC(=CC1C(C2CC1C=C2)C)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for EINECS 281-861-1 typically involve large-scale chemical processes. These methods are designed to ensure high yield and purity of the compound, although specific details are not widely published .

Chemical Reactions Analysis

Types of Reactions

EINECS 281-861-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields .

Common Reagents and Conditions

Common reagents used in reactions involving EINECS 281-861-1 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product .

Major Products Formed

The major products formed from reactions involving EINECS 281-861-1 vary based on the type of reaction and reagents used. These products are often utilized in further chemical processes or applications .

Scientific Research Applications

EINECS 281-861-1 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and processes.

Biology: Employed in biochemical assays and studies.

Medicine: Investigated for potential therapeutic applications.

Industry: Utilized in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous bicyclo[2.2.1]heptane derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings

Reactivity and Functional Group Influence

- The aldehyde group in the target compound distinguishes it from ketones (e.g., 9a ) and esters (e.g., methyl 3-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate ). Aldehydes are more electrophilic, enabling nucleophilic additions (e.g., Grignard reactions) or condensations, unlike ketones or esters, which require stronger conditions for similar transformations.

- Compared to alcohols (e.g., 5-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)pentan-1-ol ), the aldehyde’s higher oxidation state makes it more reactive but less stable under acidic or oxidizing conditions.

Synthetic Accessibility The target compound’s synthesis may parallel methods used for camphor-derived benzylidene ketones (e.g., 9a and 9b), where condensation of bicyclic ketones with aldehydes yields α,β-unsaturated carbonyl systems . However, introducing a heptanal chain (vs. benzaldehyde in 9a) could complicate purification due to increased hydrophobicity. In contrast, carboxamide derivatives like CA-Nor1 are synthesized via amide coupling, which offers higher yields (55–60%) but requires specialized reagents (e.g., HATU), unlike the simpler acid/base catalysis for aldehyde condensations.

Physicochemical Properties The heptanal chain in the target compound likely enhances lipophilicity (logP ~4–5) compared to shorter-chain analogs (e.g., pentanol derivatives ), impacting solubility in polar solvents.

Applications and Limitations Unlike CA-Nor1 and CA-Nor2 (used in bioorthogonal chemistry ), the target compound’s aldehyde group may limit biological compatibility due to nonspecific reactions with amines or thiols. Fragrance applications are plausible, as bicyclic terpenes (e.g., camphor) are common in perfumery. However, the aldehyde’s instability under light or heat could necessitate stabilization strategies .

Q & A

Q. What are the recommended methods for synthesizing 2-((3-Methylbicyclo[2.2.1]hept-5-en-2-yl)methylene)heptan-1-al in laboratory settings?

Synthesis typically involves multi-step organic reactions, starting with bicyclic precursors such as 3-methylbicyclo[2.2.1]hept-5-ene derivatives. Key steps include:

- Aldehyde formation : Oxidation of primary alcohols or selective reduction of esters using reagents like pyridinium chlorochromate (PCC).

- Methylene bridge construction : Wittig or Horner-Wadsworth-Emmons reactions to introduce the methylene group between the bicyclic system and the heptanal chain .

- Purification : Column chromatography or recrystallization to isolate the product. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like dimerization .

Q. How can spectroscopic techniques be utilized to characterize the structural integrity of this compound?

- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and alkene (C=C) bonds (~1600 cm⁻¹) to confirm aldehyde and bicyclic unsaturated moieties .

- NMR : ¹H NMR reveals proton environments (e.g., aldehydic proton at ~9-10 ppm, methylene protons in the bicyclic system as multiplet signals). ¹³C NMR confirms quaternary carbons in the bicyclo framework .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₅H₂₂O) and fragmentation patterns .

Q. What are the key safety considerations when handling this compound in laboratory environments?

Based on analogous bicyclic compounds:

- Hazards : Acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. What strategies are effective in elucidating the reaction mechanisms involving this bicyclic aldehyde?

- Isotopic Labeling : Use deuterated analogs to track hydrogen migration during cycloaddition or oxidation reactions.

- Computational Modeling : Density Functional Theory (DFT) calculates transition states and activation energies for intramolecular reactions .

- Kinetic Studies : Monitor reaction progress via UV-Vis or GC-MS to identify rate-determining steps and intermediates .

Q. How can researchers assess the environmental fate and ecological impacts of this compound?

Follow frameworks like Project INCHEMBIOL :

- Biodegradation : Conduct OECD 301 tests to evaluate microbial breakdown in water/soil.

- Bioaccumulation : Measure logP values (predicted ~3.5) to assess lipid solubility and potential biomagnification .

- Ecotoxicology : Use Daphnia magna or algae models to determine LC₅₀/EC₅₀ values for aquatic toxicity .

Q. What computational approaches predict the compound's physicochemical properties and reactivity?

- QSAR Models : Correlate structural descriptors (e.g., topological polar surface area, XLogP3) with solubility and permeability .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to predict binding affinity .

- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites for synthetic modifications .

Q. How can contradictions in experimental data regarding stability under varying conditions be resolved?

- Controlled Replicates : Repeat experiments under standardized conditions (pH, temperature, light exposure) to isolate variables .

- Cross-Validation : Compare stability data from DSC (thermal decomposition), HPLC (hydrolytic degradation), and NMR (structural integrity) .

- Meta-Analysis : Review literature on structurally similar bicyclic aldehydes to identify trends in degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.